4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-(4-ethylanilino)triazolidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-2-16-3-6-18(7-4-16)24-22-21(25-27-26-22)23(30)29-11-9-28(10-12-29)14-17-5-8-19-20(13-17)32-15-31-19/h3-8,13,21-22,24-27H,2,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEXFNKDPDEIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with monoaminergic systems. They bind to the dopamine, serotonin, and norepinephrine transporters. These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
The compound likely interacts with its targets by inhibiting the reuptake of the monoamine neurotransmitters, dopamine, serotonin, and norepinephrine. This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to enhanced and prolonged signal transmission.
Pharmacokinetics
They are metabolized by various enzymes in the liver and excreted in the urine. These properties can significantly impact the bioavailability of the compound, determining its efficacy and duration of action.
Biological Activity
The compound 4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates various pharmacologically relevant moieties, including a piperazine ring and a triazole group, which contribute to its interaction with biological targets.
The molecular formula of the compound is with a molecular weight of 513.59 g/mol. The compound exhibits a logP value of 3.1569, indicating moderate lipophilicity, which is beneficial for membrane permeability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C30H31N3O5 |
| Molecular Weight | 513.59 g/mol |
| LogP | 3.1569 |
| Hydrogen Bond Acceptors | 8 |
| Polar Surface Area | 60.536 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The benzodioxole and triazole components are known for their roles in modulating various signaling pathways, potentially leading to effects such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurological processes.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, research published in Cancer Letters highlighted that triazole derivatives can induce apoptosis in cancer cells by modulating cell cycle progression and promoting reactive oxygen species (ROS) production .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. A study on related piperazine derivatives demonstrated their ability to enhance cognitive function and protect against neurodegeneration in models of Alzheimer's disease . This suggests that the compound may have similar applications in treating cognitive dysfunction.
Case Studies
- In Vitro Studies : A study conducted on multicellular spheroids demonstrated that triazole-containing compounds could effectively inhibit tumor growth by inducing apoptosis and disrupting angiogenesis . This supports the hypothesis that our compound may possess similar anticancer properties.
- Pharmacogenomics Research : Investigations into the pharmacogenomics of related compounds revealed interactions with various genetic markers associated with drug metabolism and efficacy . This highlights the importance of understanding genetic variations when assessing the therapeutic potential of such compounds.
Scientific Research Applications
The compound 4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across different fields, including pharmacology, medicinal chemistry, and neurobiology.
Molecular Formula
The molecular formula of the compound is , indicating a complex structure that includes multiple functional groups conducive to biological activity.
Structural Characteristics
The compound features:
- A triazole ring , which is known for its role in enhancing the pharmacological profile of drugs.
- A benzodioxole moiety , which contributes to its potential as a psychoactive agent.
- A piperazine scaffold , commonly associated with various therapeutic effects including anxiolytic and antidepressant activities.
Antidepressant Activity
Research has indicated that compounds with similar structural motifs to this compound exhibit significant antidepressant properties. The piperazine component is particularly noted for its interaction with serotonin receptors, potentially leading to mood-enhancing effects.
Neuroprotective Effects
Studies have suggested that compounds containing the triazole ring may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role in neuronal damage. The benzodioxole structure may enhance the ability of the compound to cross the blood-brain barrier, facilitating its protective effects on neural tissues.
Anticancer Properties
Emerging research indicates that this compound may exhibit anticancer activity. The triazole ring has been linked to inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression. In vitro studies have shown that related compounds can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.
Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- The piperazine-carboxyl linker is unique compared to simpler piperazine derivatives (e.g., 1-(2,4-dichlorophenyl)piperazine in ), which lack the carbonyl group critical for conformational restriction and target interaction .
- Benzodioxole vs. Nitro/Thiazole : Compounds with nitro groups (e.g., Example 65) or benzo[d]thiazole () prioritize electron-withdrawing effects, whereas benzodioxole enhances metabolic stability .
Pharmacological and Physicochemical Properties
Notable Findings:
- Benzodioxole vs. Dichlorophenyl : Benzodioxole’s methylenedioxy group resists oxidative metabolism, whereas dichlorophenyl derivatives () are prone to CYP450-mediated dehalogenation .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?
The synthesis involves multi-step protocols, including:
- Piperazine coupling : Reacting 1,3-benzodioxol-5-ylmethyl-piperazine intermediates with carbonylating agents (e.g., phosgene or triphosgene) under inert conditions (N₂ atmosphere) to form the piperazine-1-carbonyl core .
- Triazole-amine linkage : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,3-triazole formation, followed by nucleophilic substitution with 4-ethylaniline .
- Purification : Use of column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (e.g., δ 7.8–8.2 ppm for H-5 in 1H-1,2,3-triazole) and benzodioxole methylene protons (δ 5.9–6.1 ppm) .
- X-ray crystallography : Resolve ambiguities in piperazine-carbonyl geometry and triazole-phenyl spatial orientation, as demonstrated for analogous piperazine-triazole hybrids .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₇N₆O₃: 463.2094) .
Q. What are the key structural motifs influencing target selectivity in structure-activity relationship (SAR) studies?
- The 1,3-benzodioxole moiety enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites (e.g., FAAH modulators in ).
- The piperazine-carbonyl linker provides conformational flexibility for receptor binding, as seen in dopamine D₃/D₂ ligands .
- The 4-ethylphenyl-triazole group contributes to hydrophobic interactions, with ethyl substitution optimizing steric bulk without sacrificing solubility .
Advanced Research Questions
Q. How can synthetic yields be improved for the piperazine-carbonyl intermediate?
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., over-carbonylation) during piperazine acylation .
- Catalysis : Use 4-dimethylaminopyridine (DMAP) to accelerate carbonyl transfer, achieving >80% yield vs. 50–60% without catalysts .
- Temperature control : Maintain reflux at 80–90°C to prevent decomposition of the benzodioxole methyl group .
Q. What computational strategies are effective for predicting binding modes with neurological targets?
- Molecular docking : Use AutoDock Vina with homology models of FAAH or dopamine receptors, focusing on the benzodioxole and triazole groups as anchor points .
- MD simulations : Assess stability of the piperazine-carbonyl hinge region in aqueous environments (AMBER force field, 100 ns trajectories) .
- QSAR : Correlate logP values (2.8–3.5) with in vitro IC₅₀ data to prioritize analogs .
Q. How can contradictory in vitro/in vivo activity data be resolved?
- Metabolic stability assays : Test hepatic microsome clearance (e.g., rat/human CYP450 isoforms) to identify rapid degradation of the ethylphenyl group .
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure PPB >95%, which may limit free drug concentration in vivo despite high in vitro potency .
- Pro-drug modification : Mask the triazole-amine with acetyl or tert-butoxycarbonyl (Boc) groups to enhance bioavailability .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- LC-MS/MS : Develop a reverse-phase method (C18 column, 0.1% formic acid in H₂O/MeCN) with LOD 0.1 ng/mL, accounting for matrix effects from plasma phospholipids .
- Sample preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges to recover >85% of the compound from serum .
- Isotopic labeling : Synthesize a deuterated internal standard (e.g., d₃-ethylphenyl group) to improve quantification accuracy .
Q. Which enzymatic assays are suitable for evaluating FAAH or kinase inhibition?
- FAAH inhibition : Measure hydrolysis of anandamide (substrate) in human recombinant FAAH, with IC₅₀ values <100 nM indicating high potency .
- Kinase profiling : Use a 50-kinase panel (e.g., Eurofins KinaseProfiler) to assess selectivity against off-targets like PI3K or MAPK .
- Cellular assays : Test antiproliferative activity in SH-SY5Y neuroblastoma cells, correlating results with caspase-3/7 activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
